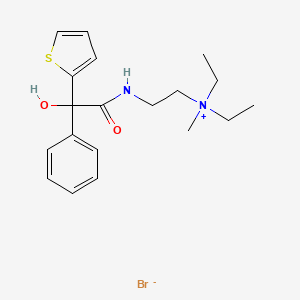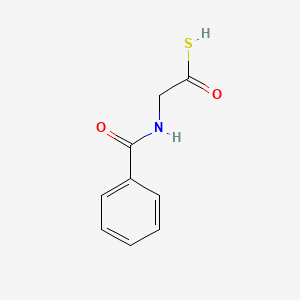
Thiohippuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiohippuric acid is an organic compound that belongs to the class of thioacids. It is structurally similar to hippuric acid but contains a sulfur atom in place of an oxygen atom. This compound is of interest in various fields of chemistry and biology due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiohippuric acid can be synthesized through the reaction of hippuric acid with thiol-containing reagents. One common method involves the reaction of hippuric acid with dimethylformamide in the presence of phosphorus oxychloride, resulting in the formation of this compound and its derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thiohippuric acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and substituted this compound derivatives.
Scientific Research Applications
Thiohippuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various thio-compounds.
Biology: this compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of thiohippuric acid involves its interaction with various molecular targets and pathways. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules.
Comparison with Similar Compounds
Hippuric Acid: Structurally similar but contains an oxygen atom instead of sulfur.
Thioglycolic Acid: Contains a thiol group and is used in similar applications.
Thioacetic Acid: Another thioacid with different reactivity and applications.
Uniqueness: Thiohippuric acid is unique due to its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. Its sulfur-containing structure provides distinct properties compared to its oxygen-containing analogs, making it valuable in specific research and industrial applications .
Properties
CAS No. |
6330-48-9 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-benzamidoethanethioic S-acid |
InChI |
InChI=1S/C9H9NO2S/c11-8(13)6-10-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) |
InChI Key |
DNGNKJUEEPHJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



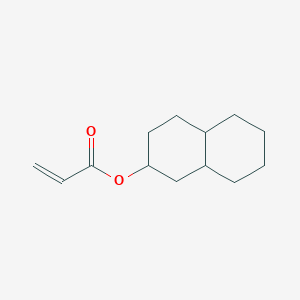

![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
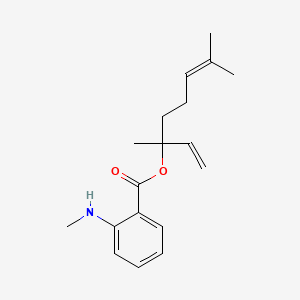

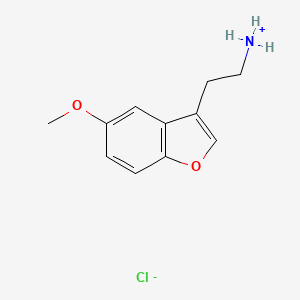
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
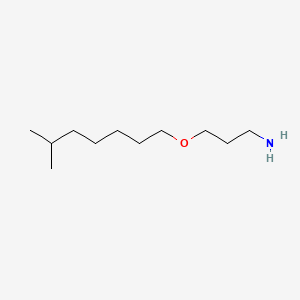
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)

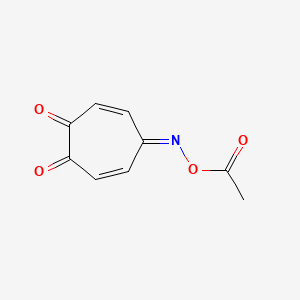
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
